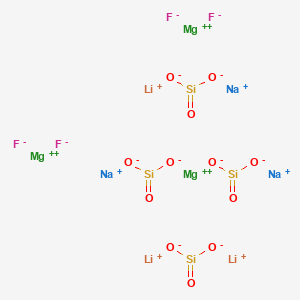
Lithium magnesium sodium fluoride silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrothermal Method: A novel, one-step hydrothermal method involves the direct growth of lithium magnesium silicate nanotubes on a silicate glass slide.
Co-precipitation Method: This method involves using the leaching solution of spent potlining (SPL) as raw material and magnesium sulfate as a reagent. The decisive factor for the type of product is the molar ratio of magnesium ion to fluorion (M/F). When M/F is less than 0.33, the product is mainly sodium magnesium fluoride.
Chemical Synthesis: Dissolving lithium chloride in water, heating to boil, and adding magnesium sulfate solution.
Industrial Production Methods
Industrial production of lithium magnesium sodium fluoride silicate typically involves large-scale hydrothermal synthesis or co-precipitation methods, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Lithium magnesium sodium fluoride silicate can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions, where one or more of its ions are replaced by other ions in a chemical reaction.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new silicate compounds with different ionic compositions.
Scientific Research Applications
Lithium magnesium sodium fluoride silicate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and structural properties.
Medicine: Explored for its potential in medical implants and prosthetics due to its chemical stability and biocompatibility.
Mechanism of Action
The mechanism of action of lithium magnesium sodium fluoride silicate involves its interaction with various molecular targets and pathways:
Ion Transport: Enhances ion transport in solid-state batteries by promoting uniform deposition of lithium ions and improving the ion transport interface.
Structural Stability: The layered structure provides mechanical strength and stability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Magnesium Silicate Fluorides: Compounds like magnesium silicate fluoride (Mg5(SiO4)2F2) and magnesium silicate fluoride (Mg3SiO4F2) have similar structural properties but differ in their specific ionic compositions.
Lithium Magnesium Silicate: Similar in structure but lacks the sodium and fluoride components, resulting in different chemical and physical properties.
Uniqueness
Lithium magnesium sodium fluoride silicate is unique due to its combination of lithium, magnesium, sodium, fluoride, and silicate ions, providing a balance of chemical stability, thermal resistance, and mechanical strength. This makes it particularly valuable in applications requiring high performance and durability.
Properties
CAS No. |
100063-69-2 |
|---|---|
Molecular Formula |
F4Li3Mg3Na3O12Si4 |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
InChI Key |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















